molecular formula C21H20ClNO4 B12690865 2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo(c)phenanthridin-3-ol CAS No. 56517-35-2

2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo(c)phenanthridin-3-ol

Cat. No.: B12690865
CAS No.: 56517-35-2
M. Wt: 385.8 g/mol
InChI Key: WWGXSIQLTYDQBL-UHFFFAOYSA-N
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Description

2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple methoxy groups and a phenanthridine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: A parent compound with a simpler structure.

    2,8,9-Trimethoxyphenanthridine: A closely related compound with similar methoxy groups.

    5-Methylphenanthridine: Another derivative with a methyl group.

Uniqueness

2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol is unique due to its specific combination of methoxy and methyl groups, which may confer distinct chemical and biological properties compared to other phenanthridine derivatives.

Properties

CAS No.

56517-35-2

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

2,8,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium-3-ol;chloride

InChI

InChI=1S/C21H19NO4.ClH/c1-22-11-13-8-19(25-3)20(26-4)10-15(13)14-6-5-12-7-18(24-2)17(23)9-16(12)21(14)22;/h5-11H,1-4H3;1H

InChI Key

WWGXSIQLTYDQBL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)O)OC)OC.[Cl-]

Origin of Product

United States

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